molecular formula C8H13ClN2 B12095668 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole

Cat. No.: B12095668
M. Wt: 172.65 g/mol
InChI Key: ZONXIYMUUVWNAR-UHFFFAOYSA-N
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Description

5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a 3-chloropropyl group attached to the pyrazole ring, along with two methyl groups at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 3-chloropropyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving the desired product in an economically viable manner.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the pyrazole ring or the substituents attached to it.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in organic solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-(3-azidopropyl)-1,3-dimethyl-1H-pyrazole, while oxidation with potassium permanganate can produce 5-(3-hydroxypropyl)-1,3-dimethyl-1H-pyrazole.

Scientific Research Applications

5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be employed in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloropropyl)-1,2-dimethyl-1H-pyrazole
  • 5-(3-chloropropyl)-1,3-dimethyl-1H-imidazole
  • 5-(3-chloropropyl)-1,3-dimethyl-1H-triazole

Uniqueness

5-(3-chloropropyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 3-chloropropyl group allows for targeted modifications and functionalizations, making it a versatile intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

5-(3-chloropropyl)-1,3-dimethylpyrazole

InChI

InChI=1S/C8H13ClN2/c1-7-6-8(4-3-5-9)11(2)10-7/h6H,3-5H2,1-2H3

InChI Key

ZONXIYMUUVWNAR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CCCCl)C

Origin of Product

United States

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